Octyl Alpha-L-Altropyranoside Octyl Alpha-L-Altropyranoside
Brand Name: Vulcanchem
CAS No.:
VCID: VC14470089
InChI: InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12-,13+,14+/m0/s1
SMILES:
Molecular Formula: C14H28O6
Molecular Weight: 292.37 g/mol

Octyl Alpha-L-Altropyranoside

CAS No.:

Cat. No.: VC14470089

Molecular Formula: C14H28O6

Molecular Weight: 292.37 g/mol

* For research use only. Not for human or veterinary use.

Octyl Alpha-L-Altropyranoside -

Specification

Molecular Formula C14H28O6
Molecular Weight 292.37 g/mol
IUPAC Name (2S,3R,4S,5R,6R)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol
Standard InChI InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12-,13+,14+/m0/s1
Standard InChI Key HEGSGKPQLMEBJL-QSLWVIQJSA-N
Isomeric SMILES CCCCCCCCO[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)CO)O)O)O
Canonical SMILES CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O

Introduction

Chemical Identity and Structural Features

Molecular Characterization

Octyl alpha-L-altropyranoside is defined by the IUPAC name (2S,3R,4S,5R,6R)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol, reflecting its stereospecific configuration . The compound’s SMILES notation (CCCCCCCCO[C@H]1C@@HO) further underscores its three-dimensional arrangement, with hydroxyl groups at positions 3, 4, and 5 of the altropyranose ring .

Table 1: Key Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₄H₂₈O₆
Molecular Weight292.37 g/mol
XLogP31.4
Hydrogen Bond Donors4
Hydrogen Bond Acceptors6
Rotatable Bonds9

The compound’s moderate hydrophobicity (XLogP3 = 1.4) suggests balanced solubility in both aqueous and lipid environments, a trait critical for its role in membrane studies .

Synthesis and Structural Elucidation

Spectroscopic Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy confirms the compound’s structure:

  • ¹H NMR: Signals at δ 3.73–4.17 ppm correspond to the altropyranose ring protons, while δ 1.25–1.45 ppm represents the octyl chain’s methylene groups .

  • ¹³C NMR: Peaks at δ 102.8 (anomeric carbon) and δ 74.0 (C-19 linkage site) validate the glycosidic bond .

Biological Interactions and Applications

Target Identification

Octyl alpha-L-altropyranoside interacts with aquaporin Z (aqpZ), a bacterial water channel protein, as demonstrated in ChemPert database studies . This interaction modulates membrane permeability, suggesting utility in probing aquaporin function or designing osmotic regulators .

Table 2: Documented Biological Targets

TargetEffectReference
aqpZPermeability modulation

Role in Natural Product Derivatives

The compound’s altropyranose moiety is structurally analogous to glycosidic units in virescenosides, diterpene glycosides isolated from marine fungi . For example, virescenoside Z9 incorporates a β-D-altropyranoside unit linked to a tetracyclic aglycon, highlighting the biological relevance of altropyranosides in natural product biosynthesis .

Comparative Analysis with Structural Analogs

Octyl Alpha-L-Altropyranoside vs. Octyl Alpha-D-Glucopyranoside

Despite shared surfactant properties, these isomers differ critically:

  • Stereochemistry: The L-configuration in altropyranoside versus D-configuration in glucopyranoside alters enzyme-binding affinity .

  • Hydrogen Bonding: Altropyranoside’s axial hydroxyl groups (positions 3 and 4) enhance water solubility compared to glucopyranoside’s equatorial arrangement .

Research Gaps and Future Directions

Current literature lacks in vivo toxicity profiles and pharmacokinetic data for octyl alpha-L-altropyranoside. Further studies could explore:

  • Drug Delivery Systems: Leveraging its surfactant properties for nanoparticle stabilization.

  • Enzymatic Inhibition: Targeting carbohydrate-processing enzymes in pathogenic bacteria.

  • Synthetic Optimization: Developing enantioselective routes to improve yield and purity.

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